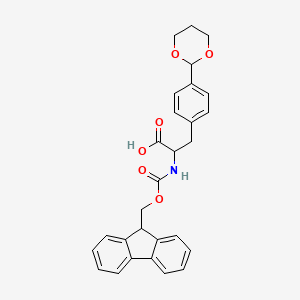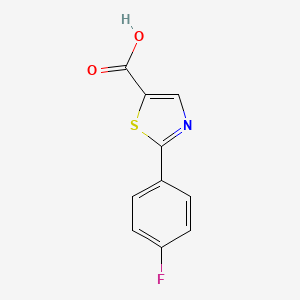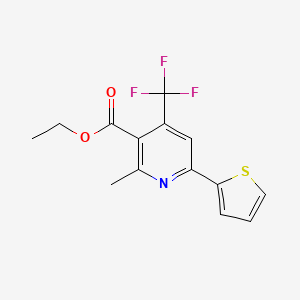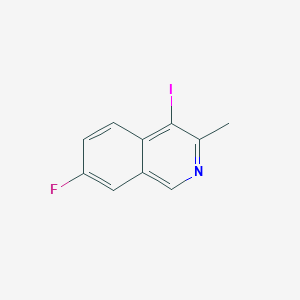
7-Fluoro-4-iodo-3-methylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-4-iodo-3-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines but with the nitrogen atom located at a different position in the ring system. The incorporation of fluorine and iodine atoms into the isoquinoline structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research .
準備方法
The synthesis of 7-Fluoro-4-iodo-3-methylisoquinoline involves several steps, typically starting with the preparation of the isoquinoline core. Common synthetic routes include cyclization reactions, nucleophilic substitutions, and cross-coupling reactions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques to isolate the desired product .
化学反応の分析
7-Fluoro-4-iodo-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
科学的研究の応用
7-Fluoro-4-iodo-3-methylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Fluorinated isoquinolines are explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 7-Fluoro-4-iodo-3-methylisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, fluorinated isoquinolines have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their function. The presence of fluorine and iodine atoms can enhance these interactions through electronic effects and steric hindrance .
類似化合物との比較
Similar compounds to 7-Fluoro-4-iodo-3-methylisoquinoline include other fluorinated and iodinated isoquinolines. These compounds share a similar core structure but differ in the position and type of substituents. For example:
7-Fluoro-4-chloroisoquinoline: Similar structure but with a chlorine atom instead of iodine.
7-Fluoro-4-bromoisoquinoline: Similar structure but with a bromine atom instead of iodine.
7-Fluoro-3-methylisoquinoline: Lacks the iodine atom but retains the fluorine and methyl groups.
The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which can impart distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C10H7FIN |
|---|---|
分子量 |
287.07 g/mol |
IUPAC名 |
7-fluoro-4-iodo-3-methylisoquinoline |
InChI |
InChI=1S/C10H7FIN/c1-6-10(12)9-3-2-8(11)4-7(9)5-13-6/h2-5H,1H3 |
InChIキー |
HRKMLAUKFLZNBW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2C=C(C=CC2=C1I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


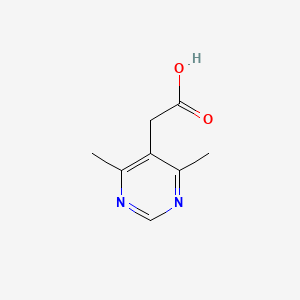
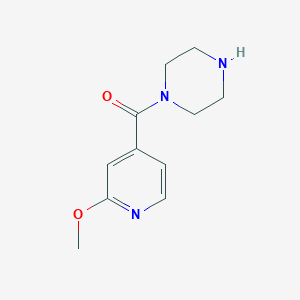
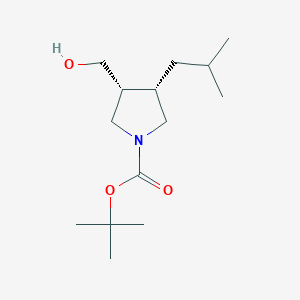
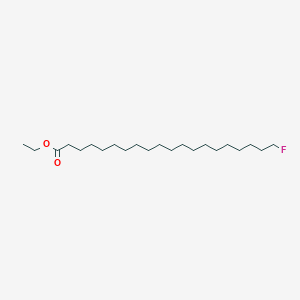
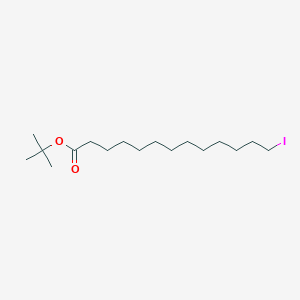
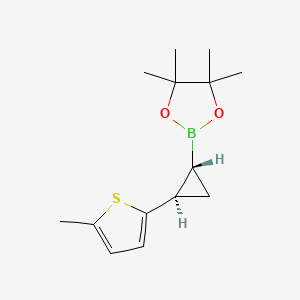
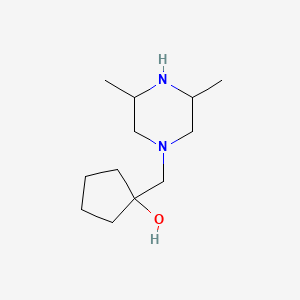
![(2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13336021.png)
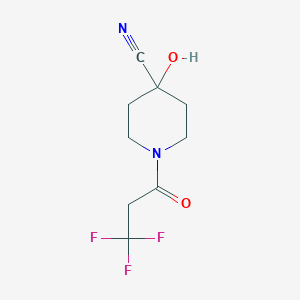
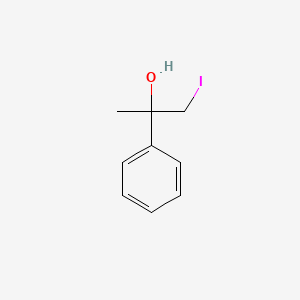
![N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13336057.png)
